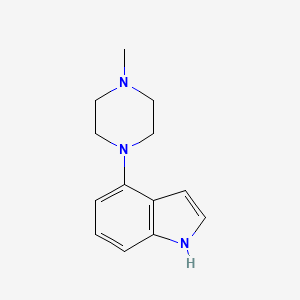

4-(4-methylpiperazin-1-yl)-1H-indole

Description

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)-1H-indole |

InChI |

InChI=1S/C13H17N3/c1-15-7-9-16(10-8-15)13-4-2-3-12-11(13)5-6-14-12/h2-6,14H,7-10H2,1H3 |

InChI Key |

LNBPBQCQMJPTQS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-methylpiperazin-1-yl)-1H-indole typically involves the reaction of indole with 4-methylpiperazine under specific conditions. One common method involves heating a mixture of indole and 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving higher yields and better control over the reaction parameters .

Chemical Reactions Analysis

4-(4-methylpiperazin-1-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(Phenylsulfonyl)-4-(Piperazin-1-yl)-1H-Indole

- Structure : Differs by the absence of a methyl group on the piperazine ring and the presence of a phenylsulfonyl group at the indole’s 1-position.

- Activity : Demonstrates dual cholinesterase (ChE) inhibition and 5-HT6 receptor antagonism, with IC50 values of ~20–22 µM for ChE . The phenylsulfonyl group enhances amyloid β-anti-aggregation activity but reduces selectivity compared to 4-(4-methylpiperazin-1-yl)-1H-indole .

- Key Finding : Methylation of the piperazine in this compound improves metabolic stability and reduces off-target effects in neurodegenerative models .

5-(4-Methylpiperazin-1-yl)-1H-Indole

- Structure : Methylpiperazine is at the 5-position of indole (CAS: 412049-06-0).

- Activity : While structurally similar, positional isomerism significantly impacts biological activity. For example, 5-substituted analogs show weaker anti-HCV activity (EC50 >1.5 µM) compared to 4-substituted derivatives, highlighting the importance of substitution patterns .

SB-272183 (5-Chloro-6-[4-methylpiperazin-1-yl]-1H-Indole Hybrid)

- Structure : Includes a 5-chloro substituent and a pyridinyl-naphthylcarboxamide group.

- Activity : Acts as a potent 5-HT1A/1B/1D receptor antagonist (Ki <10 nM) . The additional substituents enhance receptor selectivity but introduce synthetic complexity, unlike the simpler this compound, which prioritizes modularity for multi-target applications .

Difluoromethylated 1-(Phenylsulfonyl)-4-(Piperazin-1-yl)-1H-Indole

- Structure : Incorporates difluoromethyl groups and phenylsulfonyl moieties.

- Activity: Exhibits superior 5-HT6 receptor antagonism (Ki = 0.8 nM) compared to non-fluorinated analogs, but the methylpiperazine variant achieves comparable potency with fewer synthetic steps .

Kinase Inhibition

- This compound derivatives (e.g., YPC-21440) inhibit Pan-Pim kinases with IC50 values <10 nM . Analogs lacking the methyl group show reduced activity (e.g., YPC-21813 with IC50 = 15 nM), emphasizing the methyl group’s role in hydrophobic interactions .

Antiviral Activity

- Compounds with 4-(4-methylpiperazin-1-yl)-methyl-3-trifluoromethyl-phenyl groups (non-indole) exhibit anti-HCV activity (EC50 = 0.09–1.32 µM), suggesting the methylpiperazine fragment’s broad utility . However, indole-based analogs like this compound are less explored in this context.

Neuropharmacology

- The methylpiperazine moiety enhances 5-HT6 receptor binding (Ki = 2.3 nM) compared to unsubstituted piperazine derivatives (Ki = 8.5 nM) . This correlates with improved cognitive effects in Alzheimer’s disease models .

Structural and Pharmacokinetic Insights

Molecular Properties

Q & A

(Basic) What are the common synthetic routes for 4-(4-methylpiperazin-1-yl)-1H-indole, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction of the nitro group to an amine and subsequent cyclization to form the indole core . Intermediates are purified using column chromatography (e.g., chloroform:methanol gradients) or recrystallization from solvents like diethyl ether . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying intermediate structures .

(Basic) How is the structural characterization of this compound derivatives performed?

Structural confirmation relies on:

- NMR spectroscopy : Proton NMR (¹H NMR, 300 MHz) identifies substituent environments (e.g., aromatic protons at δ 7.11–8.64 ppm in ).

- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 198 [M + H]⁺ for intermediates) confirm molecular weight .

- X-ray crystallography : SHELX programs refine crystal structures, though challenges arise from flexible piperazine moieties .

(Advanced) How can stereochemical resolution of chiral derivatives (e.g., cyclohexylamine analogs) be achieved?

Chiral resolution involves:

- Diastereomeric salt formation : Using enantiopure dibenzyl precursors, followed by catalytic hydrogenation to remove protecting groups .

- HPLC with chiral columns : Separates enantiomers, validated by optical rotation and circular dichroism (CD). For example, (1R,4R)- and (1S,4S)-isomers in show distinct NMR splitting patterns .

(Advanced) How do researchers reconcile contradictory receptor binding data (e.g., 5-HT1A vs. 5-HT7 affinity)?

Contradictions arise from assay conditions (e.g., radioligand choice, cell lines). For instance:

- SB-272183 (a derivative) shows pK values of 8.0 (5-HT1A) vs. IC50 = 222.93 nM (5-HT7) in different studies .

- Methodological adjustments : Use standardized GTPγS binding assays for G-protein-coupled receptors (GPCRs) and validate with knockout models to isolate target effects .

(Advanced) What computational strategies predict binding modes to targets like 5-HT receptors or WDR5?

- Molecular docking : Tools like AutoDock Vina model interactions between the piperazine moiety and receptor hydrophobic pockets (e.g., 5-HT7’s transmembrane domain) .

- Molecular dynamics (MD) simulations : Assess stability of hydrogen bonds between the indole NH and residues like Asp162 in 5-HT1A .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon methyl group substitution on piperazine .

(Basic) What role does this compound play in medicinal chemistry (e.g., kinase inhibitors or CNS agents)?

It serves as:

- Kinase inhibitor scaffolds : The indole-piperazine core enhances solubility in compounds like WH-4-023 (Src/LCK inhibitor) .

- CNS agents : Derivatives like 5-HT7 agonist 1 (IC50 = 222.93 nM) target neuropsychiatric disorders .

- PROTACs : Piperazine-linked degraders (e.g., WDR5-targeting compounds) exploit E3 ligase recruitment .

(Advanced) How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?

- Piperazine modifications : Adding methyl groups improves metabolic stability (e.g., tert-butyl carbamates in ).

- Indole substitution : Chlorine at position 5 enhances 5-HT1D affinity (pK = 8.7), while bulky groups reduce off-target effects .

- Bioisosteric replacement : Replacing indole with benzimidazole maintains target engagement but alters pharmacokinetics .

(Advanced) What challenges arise in crystallizing this compound derivatives, and how are they addressed?

- Flexibility : The piperazine ring adopts multiple conformations, complicating crystal packing.

- Solutions : Use high-resolution data (≤1.0 Å) and SHELXL refinement with restraints for thermal motion . Co-crystallization with stabilizing ligands (e.g., ATP analogs) can rigidify the structure .

(Basic) How does pH or temperature affect the stability of this compound during storage?

- pH sensitivity : Protonation of the piperazine nitrogen at acidic pH increases solubility but may degrade the indole core. Store in neutral buffers (pH 7.0–7.4) .

- Temperature : Long-term storage at −80°C in amber vials prevents oxidation of the indole NH group .

(Advanced) How is this scaffold utilized in PROTAC design for degrading epigenetic targets?

- Linker optimization : Piperazine acts as a spacer connecting the indole-based target binder (e.g., WDR5) to E3 ligase ligands (e.g., VHL). Adjusting linker length (e.g., PEG2 vs. PEG4) balances degradation efficiency and cellular permeability .

- In vitro validation : Western blotting quantifies target protein depletion (e.g., WDR5 in leukemia cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.